Fructose is a simple sugar found in many plants, often in the form of sucrose or as free fructose in fruits. Isoleucine is an essential amino acid that must be obtained through diet, commonly found in protein-rich foods such as meat, fish, dairy products, and legumes. The interaction between these two compounds leads to the formation of fructose-isoleucine, which has implications for metabolic pathways and health.
Fructose-isoleucine belongs to the class of fructosamines, which are glycosylated amino acids formed via the Maillard reaction. This classification highlights its role in non-enzymatic glycation, a process where sugars react with amino acids, leading to various biological effects.
The synthesis of fructose-isoleucine can be achieved through several methods, primarily focusing on glycosylation reactions. One effective approach involves using fructose as a substrate that undergoes reductive amination with isoleucine.
Technical Details:
Recent studies have reported yields for related fructosylated compounds, such as fructosylated dipeptides, achieving purities greater than 90% through optimized synthetic routes .
Fructose-isoleucine comprises a fructose moiety linked to an isoleucine residue through a glycosidic bond. The specific structure can vary depending on the stereochemistry at the anomeric carbon and the configuration of the amino acid.
Fructose-isoleucine participates in various chemical reactions typical of both sugars and amino acids. Key reactions include:
Technical Details:
The mechanism by which fructose-isoleucine exerts its effects involves its role in metabolic pathways where it influences protein structure and function through glycation. This process alters protein behavior, potentially leading to changes in enzymatic activity and cellular signaling pathways.
Studies indicate that increased levels of fructosylated compounds correlate with various metabolic disorders, including diabetes mellitus . Monitoring these compounds can provide insights into disease progression and metabolic health.
Fructose-isoleucine has several applications in scientific research:
Fructose-isoleucine diastereomers arise from stereoisomeric complexity at multiple chiral centers. Isoleucine contains two chiral carbons (Cα and Cβ), enabling four possible stereoisomers, though the L-isoleucine moiety typically adopts the (2S,3R) configuration [5] [9]. The fructose unit (β-D-fructopyranose form) contributes three additional chiral centers (C3, C4, C5), resulting in a total of five chiral centers. This generates 32 possible stereoisomers (2⁵), though the biologically relevant forms are constrained by enzymatic specificity in Maillard reactions. The diastereomeric mixture emerges from non-enzymatic glycation, where fructose’s anomeric carbon (C2-keto group) reacts with isoleucine’s α-amino group, creating a new chiral center at C1 (formerly fructose’s anomeric carbon) [5] [7].
Table 1: Chiral Centers in Fructose-Isoleucine
Moiety | Chiral Carbon Positions | Configuration | Stereochemical Impact |
---|---|---|---|
Isoleucine | Cα (C2), Cβ (C3) | L-isoleucine: (2S,3R) | Dictates proteinogenic amino acid stereochemistry |
Fructose | C3, C4, C5 | β-D-fructopyranose: (3S,4R,5R) | Determines ring conformation (pyranose vs. furanose) |
Glycation Site | C1 (formerly fructose anomeric carbon) | Variable (epimeric) | Defines α/β anomerism at the Amadori rearrangement product |
The predominant diastereomer, N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine, features a covalent bond between fructose’s C1 and isoleucine’s nitrogen. Its β-D-fructopyranose ring adopts a ^1C_4 chair conformation, stabilized by intramolecular hydrogen bonding [4]. Key evidence for this configuration includes:
CC[C@H](C)[C@H](NCC1(O)OC[C@@H](O)[C@@H](O)[C@@H]1O)C(=O)O
[4] [9], confirming stereodescriptors (R/S) at chiral centers. ADLSFIUFBSPKJF-OEEOIEHZSA-N
[5], indicating enantiomeric purity at isoleucine’s Cα/Cβ and fructose’s C3/C4/C5.Minor diastereomers include furanose forms (5-membered ring) or α-anomers at C1, identified via NMR and chromatographic separation [4]. The term "mixture of diastereomers" reflects variability at C1 and potential ring tautomerism (pyranose ↔ furanose), not isoleucine’s chiral centers, which remain fixed as L-isoleucine [9]. Fructose-isoleucine has the molecular formula C₁₂H₂₃NO₇ and a precise molecular weight of 293.31 g/mol (exact mass: 293.14745207) [5] [9]. Its solubility profile is characterized by:
Table 2: Physicochemical Parameters of Fructose-Isoleucine
Property | Value | Experimental Context |
---|---|---|
Molecular Formula | C₁₂H₂₃NO₇ | High-resolution MS [5] |
Molecular Weight | 293.31 g/mol | Calcd. for C₁₂H₂₃NO₇ [9] |
Solubility in Water | >50 mg/mL (20°C) | Maillard reaction studies [3] |
Appearance | Light yellow to black solid | Commercial isolates [4] |
InChIKey | ADLSFIUFBSPKJF-OEEOIEHZSA-N | Stereochemistry identifier [5] |
Stability studies reveal that fructose-isoleucine is highly susceptible to pH and temperature:
Table 3: Stability-Influencing Factors
Factor | Effect | Mechanism |
---|---|---|
Low pH (<3) | Hydrolysis to fructose + isoleucine | Protonation of glycosylamine nitrogen |
High pH (>9) | Formation of AGEs (e.g., melanoidins) | Enolization → dehydration → cyclization |
High temperature (>80°C) | Maillard reaction intermediates | Strecker degradation / enolization |
Metal ions (Ni²⁺, Zn²⁺) | Accelerated decomposition | Coordination at hydroxyl/carboxyl sites [6] |
Comprehensive Compound Listing
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